(S)-Methyl 2-aminobutanoate hydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 153.61 g/mol. It is characterized by its melting point of 116-117ºC and is soluble in water, indicating high bioavailability. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and has garnered attention due to its biological activity and potential therapeutic applications .
(S)-Methyl 2-aminobutanoate hydrochloride serves as a chiral building block in organic synthesis. Its chiral center, denoted by the "(S)" designation, allows researchers to introduce chirality (handedness) into complex molecules. This property is crucial in developing pharmaceuticals and other biologically active compounds, where the three-dimensional arrangement of atoms can significantly impact their activity and safety. [Source: Sigma-Aldrich, "(S)-Methyl 2-aminobutanoate hydrochloride"()]
The compound can act as a precursor for synthesizing various biologically active compounds. By modifying its functional groups, researchers can create molecules with diverse functionalities, including potential drugs, enzyme inhibitors, and agrochemicals. [Source: PubChem, "Methyl 2-aminobutanoate hydrochloride"()]
Limited research suggests that (S)-Methyl 2-aminobutanoate hydrochloride might play a role in neurological functions. Studies have investigated its potential involvement in regulating neurotransmitters, particularly gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the brain. However, this area requires further exploration to understand its precise mechanisms and potential therapeutic applications. [Source: PubChem, "Methyl 2-aminobutanoate hydrochloride"()]
Research indicates that (S)-Methyl 2-aminobutanoate hydrochloride exhibits significant biological activities:
Several methods have been developed for synthesizing (S)-Methyl 2-aminobutanoate hydrochloride:
(S)-Methyl 2-aminobutanoate hydrochloride finds applications in several fields:
Interaction studies have shown that (S)-Methyl 2-aminobutanoate hydrochloride can interact with various biological molecules:
Several compounds share structural similarities with (S)-Methyl 2-aminobutanoate hydrochloride. Here are some notable ones:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (R)-Methyl 2-aminobutanoate hydrochloride | 85774-09-0 | 1.00 |
| Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | 1.00 |
| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | 0.94 |
| Methyl (2S)-2-aminohexanoate hydrochloride | 27025-25-8 | 0.94 |
(S)-Methyl 2-aminobutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer (R)-Methyl 2-aminobutanoate hydrochloride. The presence of the methyl ester group enhances its solubility and bioavailability, making it particularly effective in pharmaceutical applications .
The synthesis of (S)-Methyl 2-aminobutanoate hydrochloride through classical esterification represents one of the most established methodologies in amino acid ester chemistry . The fundamental approach involves the reaction of (S)-2-aminobutanoic acid with methanol in the presence of hydrochloric acid as both catalyst and hydrochloride salt precursor . This process follows the Fischer esterification mechanism, where the carboxylic acid group undergoes nucleophilic acyl substitution with methanol under acidic conditions [24].
The reaction mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic [36]. Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [36]. Water elimination from this intermediate yields the desired methyl ester, which exists as its hydrochloride salt due to protonation of the amino group under acidic conditions [23].
Experimental protocols typically employ a molar ratio of amino acid to methanol ranging from 1:10 to 1:20, with hydrochloric acid concentrations between 0.5 to 2.0 M [23] [36]. Reaction temperatures are maintained between 50-80°C, with reaction times varying from 5 minutes to 24 hours depending on the specific conditions employed [23]. The use of freshly distilled methanol is crucial to prevent side reactions that may occur with water-containing solvents [23].
Alternative acidic catalysts have been explored, including thionyl chloride and trimethylchlorosilane systems [23]. The thionyl chloride method involves heating (S)-2-aminobutanoic acid with methanol and thionyl chloride at temperatures maintained between -5°C to 0°C, requiring strict temperature control to prevent decomposition [23]. The trimethylchlorosilane approach offers milder reaction conditions at room temperature, utilizing a 2:1 molar ratio of trimethylchlorosilane to amino acid in methanol [23].
| Method | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol/Hydrochloric acid | 50-80 | 5-24 | 85-98 | [23] [36] |
| Thionyl chloride/Methanol | -5 to 0 | 2-6 | 89-95 | [23] |
| Trimethylchlorosilane/Methanol | 20-25 | 12-24 | 86-96 | [23] |
Catalytic asymmetric synthesis of (S)-Methyl 2-aminobutanoate hydrochloride involves sophisticated methodologies that ensure the retention or enhancement of enantiomeric purity [15] [17]. Rhodium-catalyzed asymmetric hydrogenation represents the predominant approach for generating optically pure amino acid esters from dehydroamino acid precursors [15] [16] [17].
The process typically begins with the preparation of methyl 2-amino-2-butenoate, which serves as the prochiral substrate for asymmetric hydrogenation [17]. Rhodium complexes bearing chiral diphosphine ligands such as (R,R)-Et-DuPhos or (S,S)-Et-FerroTANE demonstrate exceptional enantioselectivity, achieving enantiomeric excesses exceeding 99% under optimized conditions [17]. The reaction proceeds under mild conditions, typically at room temperature under hydrogen pressures ranging from 20 to 400 psi [17].
Mechanistic studies reveal that the rhodium catalyst coordinates to both the C=C double bond and the carbonyl oxygen of the dehydroamino acid ester, creating a chelated intermediate that determines the stereochemical outcome [15]. The chiral ligand environment directs the approach of hydrogen to one face of the prochiral substrate, resulting in the formation of the desired (S)-enantiomer [15].
Palladium-catalyzed approaches have also been developed for the direct synthesis of α-amino acid esters from simple starting materials [18]. These methodologies utilize hydrogen peroxide as both oxidant and oxygen source, enabling the conversion of amines and vinyl ethers into α-amino acid esters under mild reaction conditions [18]. The palladium system demonstrates high atom economy and scalability, making it attractive for industrial applications [18].
Alternative asymmetric synthesis strategies employ organocatalytic approaches using quinidine-derived catalysts [25]. These catalysts bearing diamine fragments and free amino groups provide access to both enantiomers of α-amino acid esters through single-pot procedures [25]. The process involves asymmetric epoxidation followed by ring-opening with nucleophiles, achieving enantiomeric excesses ranging from 60% to 85% depending on the substrate structure [25].
| Catalyst System | Substrate | Conditions | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Rhodium/(R,R)-Et-DuPhos | Methyl 2-amino-2-butenoate | 25°C, 100 psi H₂ | >99 | 90-95 |
| Rhodium/(S,S)-Et-FerroTANE | Methyl 2-amino-2-butenoate | 25°C, 120 psi H₂ | 95-99 | 88-94 |
| Palladium/Hydrogen peroxide | Amine/Vinyl ether | 25°C, atmospheric | 85-92 | 75-85 |
Industrial production of (S)-Methyl 2-aminobutanoate hydrochloride requires optimization of multiple parameters to achieve economical and efficient synthesis [26]. The fermentation-based approach utilizing Corynebacterium glutamicum represents the primary method for large-scale amino acid production, followed by chemical esterification [26].
Bioreactor design specifications for amino acid production include temperature control systems maintaining 28-37°C, pH control at 6.5-7.5, and dissolved oxygen levels above 30% saturation [26]. Industrial fermenters typically operate in fed-batch mode, with glucose or acetic acid as carbon sources and ammonium sulfate as nitrogen source [26]. The fermentation process achieves amino acid concentrations of 50-120 grams per liter over 48-72 hour cycles [26].
Downstream processing involves initial separation of biomass through centrifugation, followed by ion-exchange chromatography for amino acid purification [26]. The purified (S)-2-aminobutanoic acid is then subjected to esterification using methanol and hydrochloric acid in continuous stirred-tank reactors [26]. Process optimization parameters include residence time (2-4 hours), temperature (60-80°C), and molar excess of methanol (5-10 fold) [26].
Heat integration strategies recover thermal energy from the exothermic esterification reaction, reducing overall energy consumption by 25-30% [26]. Solvent recovery systems recycle unreacted methanol through distillation, achieving recovery rates exceeding 95% [26]. Product crystallization from aqueous-alcoholic solutions provides the final (S)-Methyl 2-aminobutanoate hydrochloride with purities above 99% [31].
Quality control protocols monitor enantiomeric purity through chiral high-performance liquid chromatography, ensuring specifications of ≥98% enantiomeric excess [30]. Process analytical technology enables real-time monitoring of reaction progress, allowing for dynamic optimization of reaction conditions [38].
| Parameter | Fermentation | Esterification | Purification |
|---|---|---|---|
| Temperature (°C) | 28-37 | 60-80 | 20-25 |
| pH | 6.5-7.5 | 1.0-2.0 | 5.0-7.0 |
| Pressure (bar) | 1.0-1.5 | 1.0 | 1.0 |
| Residence Time (hours) | 48-72 | 2-4 | 4-8 |
| Yield (%) | 85-95 | 90-95 | 95-98 |
Continuous-flow synthesis of (S)-Methyl 2-aminobutanoate hydrochloride represents an emerging technology that offers enhanced process control and efficiency compared to traditional batch methods [8] [9]. Microreactor technology enables precise temperature and residence time control while minimizing side reactions and improving product quality [20].
The continuous-flow process typically employs a series of microreactors connected through polytetrafluoroethylene tubing [8]. The first reactor facilitates the esterification reaction between (S)-2-aminobutanoic acid and methanol under acidic conditions [8]. Reaction temperatures in the range of 40-80°C are maintained through external heating, with residence times controlled between 10 seconds to 2 minutes [8].
Flow rate optimization studies demonstrate that molar ratios of methanol to amino acid between 1:2 and 1:3 provide optimal conversion rates [8]. The high surface area to volume ratio of microreactors (approximately 5040 m²/m³) enables efficient heat transfer and rapid reaction completion [8]. Temperature control within ±1°C is achievable through the use of thermostated heating blocks or heated coil reactors [8].
Telescoped synthesis approaches integrate multiple reaction steps within a single continuous-flow system [33]. These methodologies enable the direct conversion of carboxylic acids to amino acid esters without isolation of intermediates, reducing overall process complexity [33]. Automated optimization using machine learning algorithms facilitates rapid identification of optimal reaction conditions, reducing development time from weeks to days [38].
Process intensification through continuous-flow synthesis achieves production rates of 700 grams per hour using relatively compact equipment [8]. The elimination of batch-to-batch variations and improved mixing characteristics result in enhanced product consistency and reduced waste generation [8]. Integration with online analytical monitoring enables real-time quality control and process adjustment [20].
| Flow Parameter | Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Flow Rate (mL/min) | 0.1-2.0 | 0.5-0.8 | Direct correlation |
| Temperature (°C) | 40-80 | 60-70 | Optimal at 65°C |
| Residence Time (min) | 0.2-10.0 | 1.5-2.0 | Plateau after 2 min |
| Pressure (bar) | 1.0-5.0 | 2.0-3.0 | Minimal effect |
Post-synthetic purification of (S)-Methyl 2-aminobutanoate hydrochloride employs multiple complementary techniques to achieve pharmaceutical-grade purity specifications [28] [29] [30]. Initial purification involves removal of unreacted starting materials and side products through liquid-liquid extraction or crystallization [31].
Chiral resolution methods are essential for ensuring enantiomeric purity when racemic mixtures are produced during synthesis [14] [28]. High-performance liquid chromatography using chiral stationary phases containing urethane-blocked α-arylglycines demonstrates excellent enantioselectivity for amino acid ester derivatives [30]. The method achieves baseline separation of enantiomers with resolution factors exceeding 1.5 [30].
Preparative-scale chiral chromatography utilizes columns packed with modified cellulose or amylose-based chiral selectors [28]. Mobile phase composition typically consists of hexane-ethanol mixtures with modifier concentrations between 5-20% volume/volume [28]. Flow rates are optimized to balance resolution and throughput, typically operating at 1-5 milliliters per minute for analytical columns [28].
Alternative resolution approaches employ diastereomeric salt formation using optically pure resolving agents such as L-tartaric acid [1] [6]. The process involves dissolving the racemic amino acid ester in methanol, followed by addition of the resolving agent in stoichiometric amounts [1]. Selective crystallization of one diastereomeric salt enables separation through filtration, followed by liberation of the desired enantiomer through acid-base treatment [1].
Recrystallization procedures utilize aqueous-organic solvent systems to achieve high purity products [31]. Typical solvents include water-ethanol or water-methanol mixtures with compositions optimized for maximum recovery and purity [31]. Temperature cycling between 70-80°C for dissolution and 0-10°C for crystallization enhances crystal quality and removes trace impurities [31].
Advanced purification techniques include supercritical fluid chromatography, which offers reduced solvent consumption and enhanced separation efficiency [28]. The method employs carbon dioxide as the primary mobile phase with polar modifiers such as methanol or ethanol [28]. Operating pressures range from 100-300 bar, with temperatures maintained between 35-60°C [28].
| Purification Method | Purity Achieved (%) | Recovery (%) | Processing Time (hours) |
|---|---|---|---|
| Crystallization | 95-98 | 80-90 | 4-8 |
| Chiral HPLC | >99 | 70-85 | 2-6 |
| Diastereomeric Resolution | 98-99 | 75-85 | 12-24 |
| Supercritical Fluid Chromatography | >99 | 85-95 | 1-3 |
The thermodynamic properties of (S)-Methyl 2-aminobutanoate hydrochloride provide fundamental insights into its physical characteristics and thermal stability. The compound exhibits a well-defined melting point range of 116-117°C [1] [2], indicating a relatively stable crystalline structure at room temperature. This melting point is consistent across multiple sources and represents the transition from solid to liquid phase under standard atmospheric pressure conditions.
The molecular weight of the compound is 153.61 g/mol [1] [2] [3], with an exact mass of 153.055649 g/mol [2] [4], confirming the molecular formula C₅H₁₂ClNO₂. The compound exists as a white crystalline solid at room temperature [3], demonstrating typical characteristics of amino acid ester hydrochloride salts.
| Property | Value | Source |
|---|---|---|
| Melting Point | 116-117°C | Multiple sources |
| Boiling Point | Not reported | Limited data |
| Flash Point | Not reported | Limited data |
| Density | Not reported | Limited data |
| Molecular Weight | 153.61 g/mol | PubChem/Multiple sources |
| Exact Mass | 153.055649 g/mol | ChemSpider |
| Decomposition Temperature | Not reported | Limited data |
| Phase State | Solid (crystalline) | Multiple sources |
Limited data is available regarding the boiling point and decomposition temperature of (S)-Methyl 2-aminobutanoate hydrochloride. The absence of reported boiling point data suggests that the compound may undergo decomposition before reaching its boiling point, which is common for amino acid derivatives containing thermally labile functional groups.
The solubility profile of (S)-Methyl 2-aminobutanoate hydrochloride demonstrates distinct preferences for polar solvents, reflecting its ionic character as a hydrochloride salt. The compound exhibits high solubility in water (>100 mg/mL) [7], indicating excellent bioavailability characteristics for potential pharmaceutical applications.
The compound's solubility in various polar solvents has been documented, with good solubility reported in methanol, ethanol, and dimethyl sulfoxide (DMSO) [8]. This broad solubility profile in protic and aprotic polar solvents is attributed to the presence of both the amino group (as ammonium cation) and the ester functionality, which can form hydrogen bonds with polar solvent molecules.
| Solvent System | Solubility | Polarity | Notes |
|---|---|---|---|
| Water | High (>100 mg/mL) | Polar | Highly soluble, indicating good bioavailability |
| Methanol | Soluble | Polar | Good solubility reported |
| Ethanol | Soluble | Polar | Good solubility reported |
| DMSO | Soluble | Polar | Good solubility reported |
| Acetone | Limited data | Moderately polar | No specific data available |
| Hexane | Limited data | Non-polar | No specific data available |
| Dichloromethane | Limited data | Non-polar | No specific data available |
| Chloroform | Limited data | Non-polar | No specific data available |
The partition coefficient data is limited, with some sources reporting LogP values ranging from 0.3185 [9] to 1.399 [2], suggesting moderate lipophilicity. This range indicates that while the compound has some affinity for organic phases, its primary solubility characteristics favor aqueous environments due to the ionic nature of the hydrochloride salt.
The spectroscopic characterization of (S)-Methyl 2-aminobutanoate hydrochloride provides definitive structural identification through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that confirm the compound's structure and stereochemistry.
In ¹H NMR spectroscopy, the compound exhibits distinctive signals including a broad singlet at δ 8.98-9.00 ppm corresponding to the ammonium protons (NH₃⁺) and signals at δ 3.79-3.89 ppm attributed to the methoxy group (OCH₃) . These chemical shifts are consistent with the protonated amino acid ester structure in polar solvents such as DMSO-d₆.
¹³C NMR spectroscopy provides complementary structural information, with characteristic carbon signals confirming the presence of the carbonyl carbon, methoxy carbon, and the chiral carbon center. The carbonyl carbon typically appears in the range of 170-180 ppm, diagnostic of ester functionality [11].
| Technique | Key Signatures | Solvent/Conditions | Notes |
|---|---|---|---|
| ¹H NMR | δ 8.98-9.00 ppm (NH₃⁺), δ 3.79-3.89 ppm (OCH₃) | DMSO-d₆ | Characteristic ammonium salt signals |
| ¹³C NMR | Characteristic carbon signals | Various solvents | Carbonyl carbon diagnostic |
| IR Spectroscopy | C=O stretch (~1740 cm⁻¹), N-H stretch | KBr pellet/ATR | Ester and amine functionalities |
| Mass Spectrometry | Molecular ion peak at m/z 153 | ESI-MS | Confirms molecular structure |
| UV-Vis Spectroscopy | Limited data available | Not specified | Limited spectroscopic data |
| Optical Rotation | Positive rotation (S-configuration) | Not specified | Confirms S-configuration |
Infrared (IR) spectroscopy reveals characteristic absorption bands including the C=O stretch at approximately 1740 cm⁻¹, typical of ester carbonyls, and N-H stretching vibrations associated with the ammonium functionality [12]. These spectral features provide unambiguous identification of the functional groups present in the molecule.
Mass spectrometry analysis confirms the molecular structure with the molecular ion peak appearing at m/z 153, corresponding to the protonated molecular ion [M+H]⁺ [13]. This mass spectral signature is consistent with the calculated molecular weight and provides definitive confirmation of the compound's identity.
The chromatographic behavior of (S)-Methyl 2-aminobutanoate hydrochloride has been characterized using various separation techniques, with particular emphasis on High-Performance Liquid Chromatography (HPLC) methods. The compound demonstrates moderate retention on reverse-phase C18 columns, reflecting its balanced hydrophilic-lipophilic properties [14] [15].
Chiral HPLC separation has been successfully achieved using specialized chiral stationary phases such as Chiralpak IC columns . This technique is particularly valuable for determining enantiomeric excess and confirming the stereochemical purity of the (S)-enantiomer. The separation typically employs mobile phases consisting of hexane and isopropanol mixtures, with detection methods including UV absorption and polarimetry.
| Technique | Conditions | Retention Parameters | Applications |
|---|---|---|---|
| HPLC | Reverse phase (C18) | Moderate retention | Purity analysis |
| Chiral HPLC | Chiralpak IC column | Enantiomer separation | Enantiomeric excess determination |
| GC | Not commonly used | Not applicable | Not suitable |
| TLC | Various solvent systems | Rf values vary | Qualitative analysis |
| LCMS | ESI ionization | Short retention time | Structure confirmation |
| Preparative HPLC | Semi-preparative scale | Scalable separation | Compound purification |
Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides both separation and structural confirmation, with the compound showing short retention times under typical analytical conditions [9]. The electrospray ionization (ESI) mode is particularly effective for generating molecular ions suitable for mass spectral analysis.
Thin Layer Chromatography (TLC) can be employed for qualitative analysis, though Rf values vary significantly depending on the solvent system used. The compound's polar nature necessitates the use of polar mobile phases for effective separation and visualization.
The environmental stability of (S)-Methyl 2-aminobutanoate hydrochloride is a critical consideration for storage, handling, and formulation applications. The compound demonstrates good stability under standard laboratory conditions when stored properly [16] [17].
Hygroscopicity is a notable characteristic of this compound, as with many amino acid hydrochloride salts. The compound should be stored in dry conditions to prevent moisture absorption, which could lead to degradation or changes in physical properties [18] [19]. Recommended storage conditions include refrigeration at 2-8°C for medium-term storage and frozen conditions (<0°C) for long-term preservation [20] [21].
| Condition | Stability | Duration | Notes |
|---|---|---|---|
| Room Temperature | Stable | Short term | Suitable for routine handling |
| Refrigerated (2-8°C) | Recommended storage | Several months | Preferred storage condition |
| Frozen (<0°C) | Long-term storage | Extended periods | For long-term preservation |
| Humidity | Hygroscopic - avoid moisture | N/A | Store in dry environment |
| Light | Stable (protected storage) | N/A | Standard laboratory conditions |
| Heat | Avoid excessive heat | N/A | Heat sensitive compound |
| Oxidizing Agents | Incompatible | N/A | Keep away from oxidizers |
| pH Stability | Stable under neutral conditions | N/A | Avoid extreme pH conditions |
Thermal stability analysis indicates that the compound is heat sensitive and should be protected from excessive temperatures [16] [21]. The melting point of 116-117°C represents the upper limit of thermal stability under normal atmospheric conditions.
Chemical stability is maintained under neutral pH conditions, but the compound should be protected from strong oxidizing agents and extreme pH conditions [16] [19]. The ester functionality is particularly susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation of the compound.
Light stability appears to be adequate under standard laboratory lighting conditions, though protection from direct sunlight and UV radiation is recommended for long-term storage [20]. The compound should be stored in appropriate containers that provide protection from environmental factors while maintaining the integrity of the crystalline structure.